DR4485 hydrochloride

5-HT7 receptor pharmacology radioligand binding assay serotonin receptor antagonist

Orally bioavailable, selective 5-HT7 antagonist (pKi=8.14) with tetrahydrobenzindole scaffold designed for enhanced in vitro metabolic stability. Validated for functional cAMP assays in HEK-293 cells and in vivo behavioral studies. For researchers requiring reproducible, translationally relevant 5-HT7 blockade with documented oral dosing compatibility.

Molecular Formula C26H29Cl3N2O
Molecular Weight 491.9 g/mol
CAS No. 402942-53-4
Cat. No. B607201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDR4485 hydrochloride
CAS402942-53-4
SynonymsDR4485 HCl;  DR4485 Hydrochloride; 
Molecular FormulaC26H29Cl3N2O
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC3=C2C(C1)(C(=O)N3)CCCCN4CCC(=CC4)C5=CC=C(C=C5)Cl)Cl.Cl
InChIInChI=1S/C26H28Cl2N2O.ClH/c27-20-7-5-18(6-8-20)19-11-16-30(17-12-19)15-2-1-13-26-14-3-4-21-22(28)9-10-23(24(21)26)29-25(26)31;/h5-11H,1-4,12-17H2,(H,29,31);1H
InChIKeyQAERYGXKDZHTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DR4485 Hydrochloride (CAS 402942-53-4): High-Affinity Selective 5-HT7 Antagonist for Neuroscience Research Procurement


6-Chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride (CAS 402942-53-4), also known as DR4485 hydrochloride, is a tetrahydrobenzindole-derived small molecule that functions as a potent and selective antagonist of the serotonin 5-HT7 receptor [1]. The compound exhibits a pKi of 8.14 at human 5-HT7 receptors and demonstrates oral bioavailability, making it suitable for both in vitro functional assays (inhibition of 5-HT-induced cAMP accumulation in HEK-293 cells) and in vivo pharmacological studies . Its molecular weight is 491.88 g/mol (hydrochloride salt), with ≥98% purity by HPLC as the standard commercial specification .

Why DR4485 Hydrochloride (CAS 402942-53-4) Cannot Be Replaced by Other 5-HT7 Antagonists: A Comparator-Based Evidence Guide


Generic substitution among 5-HT7 receptor antagonists is scientifically unjustified due to substantial differences in receptor binding affinity, selectivity profiles across serotonin receptor subtypes, and pharmacokinetic properties including metabolic stability and oral bioavailability. The target compound DR4485 (pKi = 8.14) occupies a specific position in the 5-HT7 antagonist landscape that is distinct from alternatives such as SB-269970 (pKi = 8.9, but with distinct selectivity fingerprint and brain penetration characteristics) [1], JNJ-18038683 (pKi = 8.20 for human 5-HT7) [2], and DR4004 (pKi = 8.67) . Critically, DR4485 was specifically engineered via the tetrahydrobenzindole scaffold to achieve increased in vitro metabolic stability compared to earlier 5-HT7 antagonist chemotypes—a design feature that directly impacts experimental reproducibility and translational relevance [3]. The quantitative evidence below establishes precisely where this compound demonstrates verifiable differentiation meaningful for experimental design and procurement decisions.

Quantitative Differentiation Evidence: DR4485 Hydrochloride (CAS 402942-53-4) Versus 5-HT7 Antagonist Comparators


5-HT7 Receptor Binding Affinity: DR4485 versus SB-269970 and JNJ-18038683

DR4485 exhibits high-affinity binding to the 5-HT7 receptor with a pKi of 8.14 (Ki ≈ 7.2 nM) . In direct comparison, the widely used 5-HT7 antagonist SB-269970 shows higher affinity with a reported pKi of 8.9 (Ki ≈ 1.26 nM) for human 5-HT7(a) receptors [1], while JNJ-18038683 displays a comparable pKi of 8.20 (Ki ≈ 6.3 nM) for human 5-HT7 in HEK293 cells [2]. This affinity differential of approximately 5.7-fold between DR4485 and SB-269970 is substantial and directly impacts the effective concentration ranges required for receptor occupancy in experimental systems.

5-HT7 receptor pharmacology radioligand binding assay serotonin receptor antagonist

In Vitro Metabolic Stability: Scaffold-Based Differentiation of DR4485

DR4485 was specifically designed within the tetrahydrobenzindole scaffold series to achieve increased in vitro metabolic stability compared to earlier 5-HT7 antagonist chemotypes [1]. The Kikuchi et al. (2003) medicinal chemistry program that produced DR4485 explicitly prioritized metabolic stability optimization, recognizing that previous 5-HT7 antagonist scaffolds suffered from rapid metabolic degradation that limited their utility in extended-duration in vivo studies . This engineering objective distinguishes DR4485 from earlier-generation 5-HT7 antagonists and from comparator compounds such as DR4004 (pKi = 8.67) which was developed without the same explicit metabolic stability optimization mandate .

metabolic stability liver microsomes pharmacokinetics

Oral Bioavailability: DR4485 Verified for Systemic Administration Routes

DR4485 is documented as orally bioavailable, enabling systemic administration via oral gavage in rodent models without requiring specialized parenteral formulations . In contrast, while SB-269970 is brain-penetrant, its primary characterization emphasizes brain penetration rather than oral bioavailability per se, and it is commonly administered via intraperitoneal or subcutaneous routes in published studies . JNJ-18038683 has been advanced to clinical development (Phase II trials for major depressive disorder), confirming robust oral bioavailability in humans, but representing a different stage of translational validation and associated cost structure [1]. DR4485 occupies an intermediate position: validated oral bioavailability suitable for preclinical in vivo studies without the clinical-stage pricing premium.

oral bioavailability in vivo pharmacology route of administration

5-HT7/5-HT1A Selectivity: DR4485 Engineered for Minimized 5-HT1A Cross-Reactivity

DR4485 exhibits selectivity for 5-HT7 over other 5-HT receptors, with specific design attention given to minimizing 5-HT1A receptor cross-reactivity . The Medina et al. (2009) study explicitly examined the structural determinants of 5-HT7/5-HT1A receptor selectivity using DR4485 as a reference compound, identifying key molecular features that confer this discrimination [1]. In contrast, the agonist compound AS-19 (Ki = 0.6 nM for 5-HT7) exhibits a Ki of 89.7 nM for 5-HT1A (approximately 150-fold selectivity) , while LP-211 (Ki = 0.58 nM for 5-HT7) shows a Ki of 188 nM for 5-HT1A (324-fold selectivity) . The distinct selectivity fingerprints across 5-HT7 ligands mean that experimental outcomes interpreted as 5-HT7-mediated may be confounded by 5-HT1A engagement depending on the tool compound selected.

receptor selectivity 5-HT1A receptor off-target pharmacology

Functional Antagonism: cAMP Accumulation Inhibition in Recombinant 5-HT7-Expressing HEK-293 Cells

DR4485 inhibits 5-HT-induced cAMP accumulation in HEK-293 cells heterologously expressing the human 5-HT7 receptor, confirming functional antagonist activity at this Gαs-coupled GPCR . While SB-269970 is also characterized as a functional 5-HT7 antagonist with documented cAMP inhibition , the experimental conditions and potency values differ between studies, precluding direct quantitative comparison. The presence of validated functional antagonism data distinguishes DR4485 from compounds for which only binding affinity data are available, providing researchers with confidence that receptor occupancy translates to downstream signaling blockade in cellular systems.

functional assay cAMP inhibition HEK-293 cells GPCR signaling

Purity and Quality Control Specifications: DR4485 Commercial Availability Standardization

DR4485 hydrochloride is commercially available from multiple established vendors (Tocris/Bio-Techne, R&D Systems, Fisher Scientific, InvivoChem) with standardized purity specifications of ≥98% by HPLC . This cross-vendor consistency in quality specifications facilitates experimental reproducibility across laboratories and reduces batch-to-batch variability concerns. In contrast, some comparator 5-HT7 antagonists such as DR4004 are available from fewer commercial sources with less extensively documented quality control parameters, while clinical-stage compounds like JNJ-18038683 may have restricted availability for basic research applications [1].

chemical purity HPLC quality control reproducibility

Optimal Research Applications for DR4485 Hydrochloride (CAS 402942-53-4) Based on Quantitative Differentiation Evidence


In Vivo Behavioral Pharmacology Requiring Oral Dosing and Extended Time Courses

For studies investigating 5-HT7 receptor function in rodent behavioral models where oral administration is preferred (e.g., chronic antidepressant or anxiolytic paradigms), DR4485 provides documented oral bioavailability combined with the tetrahydrobenzindole scaffold's enhanced in vitro metabolic stability [1]. This combination supports extended-duration pharmacological studies without the confounding effects of rapid compound clearance. Researchers requiring brain-penetrant but parenterally administered compounds should instead consider SB-269970; those requiring clinical-stage translational validation should consider JNJ-18038683.

Cellular Signaling Studies Requiring Validated Functional Antagonism with Minimal 5-HT1A Confounding

For in vitro studies examining 5-HT7-mediated cAMP signaling pathways, DR4485 provides validated functional antagonism in HEK-293 cells expressing recombinant 5-HT7 receptors . The compound's design attention to 5-HT7/5-HT1A selectivity [2] makes it suitable for experiments where 5-HT1A cross-reactivity would confound interpretation of 5-HT7-specific contributions. Researchers should verify that the reported pKi of 8.14 provides sufficient receptor occupancy for their specific experimental system.

Tool Compound for 5-HT7 Pharmacology Studies in Synaptic Plasticity and Neurodevelopment

DR4485 has been validated in high-profile neuroscience research examining 5-HT7 contributions to synaptic plasticity and dendritic spine dynamics in the prefrontal cortex [3][4]. These studies demonstrate the compound's utility in slice electrophysiology and in vivo imaging paradigms. The documented use of DR4485 at 5-10 µM concentrations in these published studies provides empirically validated experimental parameters for researchers designing similar investigations.

Negative Control or Comparator for 5-HT7 Agonist Studies

DR4485 serves as an appropriate antagonist control for studies employing 5-HT7 agonists such as AS-19 (Ki = 0.6 nM) or LP-211 (Ki = 0.58 nM) . The documented pKi of 8.14 provides adequate receptor occupancy for competitive antagonism experiments, while the distinct selectivity profile relative to agonists enables interpretation of agonist-specific versus antagonist-blockable effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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